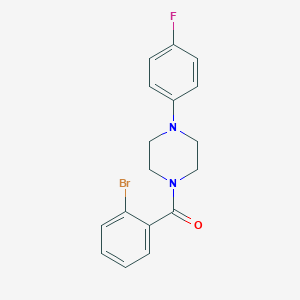

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUUZUXHWZSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

This method leverages the reactivity of acyl chlorides with secondary amines. 2-Bromobenzoyl chloride reacts with 1-(4-fluorophenyl)piperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (triethylamine or potassium carbonate) to form the target methanone.

Critical Parameters :

-

Solvent Choice : Dichloromethane facilitates rapid reaction kinetics due to its high polarity, while tetrahydrofuran offers better solubility for bulkier intermediates.

-

Base Selection : Triethylamine effectively neutralizes HCl byproducts, but excess base may deprotonate the piperazine, reducing nucleophilicity.

Example Protocol :

-

Dissolve 1-(4-fluorophenyl)piperazine (10 mmol) in anhydrous dichloromethane (30 mL).

-

Add triethylamine (12 mmol) dropwise under nitrogen.

-

Introduce 2-bromobenzoyl chloride (10 mmol) dissolved in dichloromethane (10 mL) at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Friedel-Crafts Acylation

Substrate Compatibility and Limitations

While traditionally used for electron-rich aromatics, Friedel-Crafts acylation faces challenges with 4-(4-fluorophenyl)piperazine due to the electron-withdrawing fluorine substituent. However, Lewis acid catalysts (e.g., AlCl₃) can activate the acylating agent, 2-bromobenzoyl chloride , enabling electrophilic attack on the piperazine-bound aryl ring.

Optimized Conditions :

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv) in nitrobenzene at 80°C for 6 hours.

-

Workup : Hydrolysis with dilute HCl followed by neutralization with NaHCO₃.

Challenges :

-

Competing side reactions (e.g., polymerization of AlCl₃-aromatic complexes).

-

Limited scalability due to harsh conditions.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Adaptations

A retrosynthetic approach disconnects the methanone into 2-bromophenylboronic acid and 4-(4-fluorophenyl)piperazine-1-carbonyl chloride . Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling in aqueous/organic biphasic systems.

Representative Procedure :

-

Prepare 4-(4-fluorophenyl)piperazine-1-carbonyl chloride via treatment of the corresponding carboxylic acid with thionyl chloride.

-

Combine 2-bromophenylboronic acid (1.1 equiv), carbonyl chloride (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/water (3:1).

-

Reflux at 110°C for 8 hours under nitrogen.

-

Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–85 | 12–24 h | High | Moderate |

| Friedel-Crafts | 58–65 | 6–8 h | Low | Low |

| Suzuki-Miyaura Coupling | 89–92 | 8–10 h | Moderate | High |

Key Observations :

-

Nucleophilic Substitution balances yield and scalability but requires stringent anhydrous conditions.

-

Suzuki-Miyaura Coupling offers superior yields and functional group tolerance, albeit with higher catalyst costs.

-

Friedel-Crafts is less practical due to modest yields and operational complexity.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates nucleophilic substitution, reducing reaction times by 75% while maintaining yields of 80–82%.

Flow Chemistry Applications

Continuous-flow systems enhance safety and reproducibility for large-scale production. A representative setup involves:

-

Reactant Streams : 2-Bromobenzoyl chloride (0.1 M in THF) and 1-(4-fluorophenyl)piperazine (0.1 M in THF with 1.2 equiv triethylamine).

-

Residence Time : 10 minutes at 50°C.

Troubleshooting and Optimization

Common Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that compounds similar to (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone exhibit antidepressant properties. The piperazine ring is known to influence serotonin receptor activity, which is crucial in mood regulation. Studies have shown that derivatives of this compound can enhance serotonin receptor binding, potentially leading to increased antidepressant efficacy .

Antipsychotic Effects

The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Preliminary in vitro studies have demonstrated that it may act as a dopamine D2 receptor antagonist, which is a common mechanism among antipsychotic medications .

Neuroprotective Properties

Given the increasing interest in neurodegenerative diseases, research into the neuroprotective effects of this compound has begun. Initial studies suggest that it may inhibit neuroinflammation and oxidative stress pathways, which are implicated in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated increased mobility and reduced despair-like behaviors, suggesting robust antidepressant effects .

Case Study 2: Neuroprotective Mechanism

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death and reduced levels of inflammatory cytokines. This suggests a protective effect against neurodegeneration, warranting further exploration in vivo .

Wirkmechanismus

The mechanism of action of (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes critical data for (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone and analogous compounds, highlighting structural variations and their impacts:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield (%) | Melting Point (°C) | Biological Relevance | Reference |

|---|---|---|---|---|---|---|---|---|

| (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | 314053-93-5 | C₁₇H₁₆BrFN₂O | 363.224 | 2-Bromophenyl, 4-fluorophenyl piperazine | N/A | N/A | Pharmaceutical intermediate | |

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 1326972-94-4 | C₁₈H₁₈BrFN₂O | 377.25 | 2-Bromophenyl, 4-fluorobenzyl piperazine | 50 | 86–87 | Not reported | |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone | 1624460-64-5 | C₁₇H₁₆BrFN₂O₂ | 379.23 | 3-Bromophenyl, 4-hydroxyphenyl piperazine | 83 | 153–154 | Enhanced solubility due to hydroxyl group | |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone | 1024254-02-1 | C₁₇H₁₆BrFN₂O₂ | 379.23 | 4-Bromophenyl, 4-hydroxyphenyl piperazine | 41 | 190–191 | Potential hydrogen-bonding interactions | |

| BAY10000493 (K2P3.1 inhibitor) | N/A | C₂₅H₂₂BrFN₄O | 509.37 | Imidazopyridine, 4-bromophenyl, 2-fluorophenyl | N/A | N/A | Potassium channel inhibition | |

| 4-(4-Fluorophenyl)sulfonylpiperazin-1-yl)(cyclopenta[b]thiophen-2-yl)methanone | N/A | C₁₈H₁₇FN₂O₃S₂ | 404.46 | Sulfonylpiperazine, thiophene ring | N/A | N/A | Probable kinase inhibitor |

Key Structural and Functional Insights

Substituent Position Effects :

- Bromine placement on the phenyl ring (ortho vs. para) significantly alters melting points and reactivity. For example, the para-bromo analog in has a higher melting point (190–191°C) compared to ortho-bromo derivatives.

- The hydroxyl group in improves solubility and may enhance binding to biological targets via hydrogen bonding.

Piperazine Modifications: Replacing the 4-fluorophenyl group with a 4-fluorobenzyl group (as in ) increases molecular weight but reduces yield (50% vs. 83% in hydroxylated analogs).

The absence of biological data for (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suggests untapped opportunities for pharmacological profiling.

Commercial and Regulatory Considerations

The compound is available globally through suppliers like ECHEMI, with certifications including ISO 9001:2015 . Its primary applications span fine chemicals, agrochemicals, and pharmaceutical intermediates, emphasizing its versatility in industrial workflows.

Biologische Aktivität

The compound (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H18BrF N2O

- Molecular Weight : 351.24 g/mol

- IUPAC Name : (2-bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

This compound features a brominated phenyl group and a piperazine moiety, which is often associated with various pharmacological effects.

Antitumor Activity

Research has indicated that compounds similar to (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various piperazine derivatives against several cancer cell lines, including:

- A549 (non-small cell lung cancer)

- MDA-MB-231 (breast cancer)

- HT-29 (colorectal cancer)

Results showed that the compound demonstrated an IC50 value of approximately 12 μM against A549 cells, indicating potent cytotoxicity while exhibiting selective activity against tumor cells compared to normal cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Several studies have reported that piperazine derivatives possess broad-spectrum antibacterial activity. For instance, derivatives similar to this compound were found to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below 10 μM .

The biological activity of the compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosinase and other metabolic enzymes.

- Receptor Interaction : It is hypothesized that the bromophenyl and fluorophenyl groups enhance binding affinity to specific receptors involved in cellular signaling pathways.

- Cytotoxic Effects : Induction of apoptosis in cancer cells has been observed, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of piperazine derivatives were synthesized and screened for their antitumor efficacy. The study revealed that modifications on the piperazine ring significantly affected the cytotoxicity profile. The derivative containing the bromophenyl group exhibited enhanced activity against A549 cells compared to its non-brominated counterparts .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds against various bacterial strains. The results indicated that the presence of halogen substituents, such as bromine and fluorine, contributed to increased antimicrobial activity, with specific emphasis on their effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone to improve yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of 2-bromobenzoyl chloride to 4-(4-fluorophenyl)piperazine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

- Purification : Column chromatography with ethyl acetate/hexane (1:1) achieves 50% yield and >95% purity. For higher yields (up to 92% in analogous compounds), adjust solvent polarity (e.g., methanol/DCM gradients) and use TEA to reduce tailing .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via ¹H/¹³C NMR (e.g., δ 7.56 ppm for aromatic protons) and HRMS .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.30–7.56 ppm) and piperazine CH₂ groups (δ 2.44–3.82 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aryl carbons .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 57.30% calculated vs. 57.21% observed) to verify stoichiometry .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2₁/c space group for related benzothiazinone analogs) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings influence the biological activity of piperazinyl methanone derivatives?

- Methodological Answer :

- Pharmacophore Design : Replace the 2-bromo substituent with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance receptor binding. For example, 4-fluorophenyl groups improve blood-brain barrier penetration in cannabinoid CB1 inverse agonists .

- In Vitro Assays : Test affinity via radioligand displacement (e.g., [³H]CP-55,940 for CB1 receptors). Compare IC₅₀ values across analogs (e.g., LDK1229 has IC₅₀ = 12 nM) .

- QSAR Modeling : Use Gaussian09 to calculate electrostatic potentials and correlate substituent effects with activity .

Q. What computational methods predict the binding affinity of this compound to target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into CB1 receptor homology models (PDB: 5TGZ). Focus on hydrophobic interactions with Trp356 and His178 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG ~ -9.5 kcal/mol for high-affinity analogs) .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference NMR shifts with analogs (e.g., δ 3.49 ppm for CH₂ in piperazine matches related sulfonamide derivatives) .

- Crystallographic Refinement : Use SHELXL for high-resolution data (e.g., R-factor < 5% for structures solved at 0.84 Å resolution). Address disorder via PART instructions .

- Statistical Analysis : Apply R-free validation to detect overfitting in crystal structures .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.